molecular formula C19H23NO2 B15081093 4-methoxy-N-(4-pentylphenyl)benzamide

4-methoxy-N-(4-pentylphenyl)benzamide

Cat. No.: B15081093
M. Wt: 297.4 g/mol
InChI Key: UADKAWBUIQOFAM-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-pentylphenyl)benzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the para position of the benzamide ring and a pentylphenyl substituent attached via the amide nitrogen. This compound belongs to a broader class of aromatic amides, which are widely studied for their structural versatility and applications in medicinal chemistry, material science, and catalysis. The methoxy group enhances lipophilicity and may influence electronic properties, while the pentylphenyl chain contributes to steric bulk and hydrophobic interactions.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4-methoxy-N-(4-pentylphenyl)benzamide

InChI

InChI=1S/C19H23NO2/c1-3-4-5-6-15-7-11-17(12-8-15)20-19(21)16-9-13-18(22-2)14-10-16/h7-14H,3-6H2,1-2H3,(H,20,21)

InChI Key

UADKAWBUIQOFAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-methoxy-N-(4-pentylphenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-pentylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-Methoxy-N-(4-pentylphenyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-Methoxy-N-(4-pentylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-pentylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pentyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The pentyl chain in 4-methoxy-N-(4-pentylphenyl)benzamide likely confers higher logP (~3.5) compared to shorter-chain analogs (e.g., methyl or acetyl derivatives). Thiazole-containing analogs (logP ~2.66) exhibit reduced hydrophobicity due to polar heteroatoms .

Methoxy groups (-OCH₃) act as electron donors, enhancing resonance stabilization .

Steric Influence : Bulky substituents like the pentyl chain may hinder intermolecular interactions, impacting crystallinity or biological target engagement.

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